molecular formula C19H18ClNO3S2 B2439563 4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole CAS No. 850926-85-1

4-((4-Chlorophenyl)sulfonyl)-5-(isopropylthio)-2-(p-tolyl)oxazole

Cat. No.: B2439563
CAS No.: 850926-85-1
M. Wt: 407.93
InChI Key: WQLYFTMIEPMCPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through multi-step processes involving N-acyl-α-amino acids, 1,3-oxazol-5 (4 H )-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .

Scientific Research Applications

Corrosion Inhibition Compounds with sulfonyl and heterocyclic components have been studied for their corrosion inhibition properties. For instance, triazole derivatives have been shown to be very effective corrosion inhibitors for mild steel in acidic environments. The presence of sulfonyl and aromatic rings, similar to the compound , contributes to their high inhibition efficiency through adsorption onto the metal surface, following Langmuir's adsorption isotherm (Lagrenée et al., 2002).

Antimicrobial and Anticancer Activities Sulfone linked bis heterocycles have been synthesized and shown to possess antimicrobial and cytotoxic activities. These compounds, featuring sulfonyl and aromatic groups, display significant antibacterial activity against certain strains of bacteria and exhibit cytotoxic activity against lung carcinoma cells, suggesting potential in antimicrobial and cancer treatment research (Muralikrishna et al., 2012).

Synthesis of Heterocyclic Compounds Research into the synthesis of heterocyclic compounds, such as oxazoles, involves the use of sulfonyl groups for the creation of novel molecular structures with potential pharmacological applications. This indicates the role of similar compounds in the development of new synthetic routes for medicinal chemistry (Zyabrev et al., 2022).

Fluorescent Molecular Probes Certain diphenyloxazoles, incorporating sulfonyl groups, have been developed as fluorescent solvatochromic dyes. These compounds are utilized in creating sensitive molecular probes for biological studies, highlighting the applicability of such chemical structures in the development of advanced diagnostic tools (Diwu et al., 1997).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-5-propan-2-ylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3S2/c1-12(2)25-19-18(26(22,23)16-10-8-15(20)9-11-16)21-17(24-19)14-6-4-13(3)5-7-14/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLYFTMIEPMCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SC(C)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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